2-Amino-3-(o-tolyl)propan-1-ol
Overview
Description
2-Amino-3-(o-tolyl)propan-1-ol is an organic compound . It is used in the pharmaceutical industry and other sectors . The molecular formula of this compound is C10H15NO .
Molecular Structure Analysis
The molecular weight of 2-Amino-3-(o-tolyl)propan-1-ol is 165.23 g/mol . The exact structure is not provided in the search results.Scientific Research Applications
Pharmacology
In pharmacology, 2-Amino-3-(o-tolyl)propan-1-ol is explored for its potential as a precursor in the synthesis of bioactive molecules. Its structure, featuring both an amino and a hydroxyl group, makes it a versatile building block for the development of new therapeutic agents .
Organic Synthesis
This compound serves as a key intermediate in organic synthesis. It can be utilized to create a variety of functional cyclic carbonate monomers, which are valuable for producing biodegradable polymers with potential applications in biomedical and environmentally friendly products .
Biochemistry
In biochemistry, the compound’s role is significant in the study of enzyme-catalyzed reactions where it may act as an inhibitor or a substrate analog. This helps in understanding enzyme mechanisms and designing enzyme inhibitors .
Materials Science
2-Amino-3-(o-tolyl)propan-1-ol: is investigated for its application in materials science, particularly in the development of new polymeric materials. Its functional groups allow for crosslinking, which can enhance the properties of polymeric chains .
Analytical Chemistry
The compound is used in analytical chemistry as a standard or reference compound in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures .
Industrial Uses
While specific industrial uses of 2-Amino-3-(o-tolyl)propan-1-ol are not widely documented, compounds with similar structures are often used as solvents or chemical intermediates in various industrial processes .
Environmental Chemistry
Its potential for biodegradation and its interactions with environmental contaminants are of interest in environmental chemistry. Research in this field aims to understand the environmental fate of such compounds .
Chemical Education
Lastly, 2-Amino-3-(o-tolyl)propan-1-ol can be used in chemical education as an example to teach organic chemistry concepts, such as functional group chemistry and molecular interactions .
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(2-methylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFFJRQKHLWQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303825 | |
Record name | β-Amino-2-methylbenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35373-64-9 | |
Record name | β-Amino-2-methylbenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35373-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Amino-2-methylbenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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